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Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene

Cat. No.: B024884
CAS No.: 109278-09-3
M. Wt: 400.5 g/mol
InChI Key: KCYAEDDBQOVGFA-UHFFFAOYSA-N
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Description

Contextualization of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene as a Significant Polycyclic Aromatic Hydrocarbon (PAH)

This compound, with the chemical formula C₃₂H₁₆ and a molecular weight of 400.47 g/mol , is a large polycyclic aromatic hydrocarbon. chemicalbook.commolbase.com Its structure is characterized by a highly condensed and fused network of benzene (B151609) rings, incorporating both dibenzo and naphtho moieties fused to a perylene (B46583) core. This extensive π-conjugation is a hallmark of advanced PAH systems and suggests the potential for interesting electronic and optical behaviors. While not as extensively studied as smaller PAHs, its complex architecture places it within a category of molecules that are of significant interest for their potential applications in materials science and electronics.

The inherent properties of PAHs, such as their hydrophobicity and thermal stability, make them persistent in various environments. chemicalbook.com The study of large PAHs like this compound is crucial for understanding the fundamental principles that govern the behavior of these complex aromatic systems.

Overview of Research Significance in Modern Chemical Science

The significance of researching complex PAHs lies in their potential to serve as building blocks for novel organic materials. Their rigid, planar structures and extended π-systems can facilitate efficient charge transport, making them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific arrangement of the fused rings in this compound could lead to unique packing arrangements in the solid state, which would directly influence its material properties.

Furthermore, understanding the synthesis and properties of such complex molecules pushes the boundaries of synthetic organic chemistry. Developing methods to selectively construct these intricate architectures is a significant challenge and a driver of innovation in chemical synthesis.

Research Landscape of Complex Fused Aromatic Systems

The research landscape for complex fused aromatic systems is vibrant and multidisciplinary. nih.gov Chemists are actively exploring new synthetic routes to create ever-larger and more complex PAHs with tailored properties. These efforts are often guided by computational studies that can predict the electronic and optical characteristics of target molecules before they are synthesized. The study of fused aromatic networks (FANs) as a new generation of porous organic networks highlights the potential for these systems in applications such as gas storage and separation. researchgate.net The investigation of structure-property relationships in these large molecules is a key theme, with researchers examining how the size, shape, and symmetry of the PAH influence its photophysical and electronic behavior.

An exploration into the synthesis of the complex polycyclic aromatic hydrocarbon (PAH) this compound and its related, extended aromatic systems reveals a field of chemistry reliant on sophisticated strategies for carbon framework construction and functionalization. The creation of these large, structurally precise nanographenes is pivotal for advancements in materials science and organic electronics. Methodologies for their synthesis are multifaceted, often involving a combination of classic organic reactions and modern catalytic systems to build up and planarize complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16 B024884 Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene CAS No. 109278-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonacyclo[14.14.2.02,11.03,8.04,29.012,32.017,22.023,31.025,30]dotriaconta-1(30),2(11),3(8),4,6,9,12,14,16(32),17,19,21,23(31),24,26,28-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAEDDBQOVGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576970
Record name Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109278-09-3
Record name Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Microscopic Characterization of Dibenzo Cd,n Naphtho 3,2,1,8 Pqra Perylene Architectures

High-Resolution Surface Imaging Techniques

High-resolution surface imaging techniques are instrumental in visualizing the structure of molecules at the atomic scale.

Noncontact Atomic Force Microscopy (nc-AFM) for Molecular Visualization

Noncontact atomic force microscopy (nc-AFM) is a premier technique for achieving atomic and sub-molecular resolution imaging of individual molecules on surfaces. In a hypothetical study of DBNP, nc-AFM could be employed to visualize the planar, polycyclic aromatic structure of the molecule with unprecedented detail. This would involve depositing DBNP molecules onto a pristine, unreactive surface, such as Au(111) or a thin insulating layer, under ultra-high vacuum conditions to ensure sample cleanliness and stability. By scanning a sharp tip attached to a cantilever across the surface and measuring the frequency shift of the cantilever's oscillation due to van der Waals and other short-range forces, a detailed topographic image of the DBNP molecule could be constructed.

Influence of Probe Tip Functionalization in nc-AFM Imaging

The quality and nature of nc-AFM images are highly dependent on the state of the microscope's probe tip. Functionalizing the tip apex with a single, well-defined atom or molecule, most commonly a carbon monoxide (CO) molecule, has been shown to dramatically enhance image resolution. A CO-functionalized tip acts as a highly sensitive probe of the sample's electron density. If applied to DBNP, this technique would be expected to reveal not just the atomic positions but also provide insights into the electronic structure within the molecule.

Submolecular Resolution and Bond Order Discrimination through nc-AFM

A key capability of nc-AFM with a functionalized tip is the ability to discriminate between chemical bonds of different orders within a single molecule. The apparent height and length of bonds in an nc-AFM image can correlate with the local electron density and bond strength. For a complex aromatic system like DBNP, this could allow for the direct visualization and qualitative assessment of the varying C-C bond orders across the fused ring system. This information is invaluable for understanding the aromaticity and electronic conjugation pathways within the molecule.

Electronic Structure Probing in Solid-State and Thin Film Systems

The electronic properties of materials are fundamental to their potential applications. Spectroscopic techniques are the primary methods for probing these properties.

Angle-Resolved Photoelectron Spectroscopy (ARPES) for Band Structure Elucidation

Angle-resolved photoelectron spectroscopy (ARPES) is a powerful technique for directly mapping the electronic band structure of crystalline solids. To study DBNP with ARPES, it would first be necessary to grow a well-ordered thin film or single crystal of the material. By irradiating the sample with high-energy photons and measuring the kinetic energy and emission angle of the ejected photoelectrons, one can determine the binding energy and momentum of the electrons within the material. This would, in principle, allow for the elucidation of the valence band dispersion and the determination of key electronic parameters such as the highest occupied molecular orbital (HOMO) level for DBNP thin films.

X-ray Photoelectron Spectroscopy (XPS) for Core Level and Satellite Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For DBNP (C₃₂H₁₆), an XPS spectrum would primarily show peaks corresponding to carbon. High-resolution analysis of the C 1s core level peak could potentially distinguish between carbon atoms in different chemical environments within the DBNP molecule, although this can be challenging for large hydrocarbons with many similar C-C bonds. The presence of any contaminants would also be readily detectable. Furthermore, analysis of satellite features near the main core level peaks could provide information about the electronic excitations and screening effects within the material.

Molecular and Supramolecular Structural Analysis

The structural analysis of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP), a large, planar polycyclic aromatic hydrocarbon, presents significant challenges due to its inherent properties, such as low solubility. Consequently, a combination of cutting-edge microscopy and standard spectroscopic methods is employed to confirm its structure and purity.

X-ray Crystallographic Studies of Solid-State Assemblies

Obtaining a single crystal suitable for X-ray diffraction of large, insoluble nanographene molecules like DBNP is exceptionally challenging. The strong π-π stacking interactions that dominate these systems often lead to the formation of microcrystalline powders rather than large, well-ordered single crystals, precluding traditional X-ray analysis of their solid-state assemblies.

To overcome this limitation, researchers have turned to advanced, real-space imaging techniques. Non-contact atomic force microscopy (nc-AFM) with a carbon monoxide (CO) functionalized tip has been instrumental in visualizing the structure of individual DBNP molecules. ibm.commdpi.com This technique provides unparalleled sub-molecular resolution, allowing for the direct confirmation of the molecule's complex fused-ring structure. mdpi.com Studies have shown that nc-AFM can not only image the atomic framework but also discriminate between different carbon-carbon bonds within the molecule. ibm.comrsc.org For instance, AFM analysis has confirmed variations in bond order within the central part of the DBNP molecule, which is consistent with theoretical calculations. ibm.com This direct visualization serves as a powerful alternative to diffraction methods for definitive structural elucidation of single molecules, especially where traditional techniques fail. mdpi.com

Mass Spectrometry (MALDI-TOF MS, HRMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a cornerstone technique for the characterization of DBNP, providing unambiguous confirmation of its molecular weight and assessment of sample purity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It provides an exact mass measurement with high precision, allowing for the determination of the elemental composition. For DBNP, HRMS confirms the molecular formula C₃₂H₁₆.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is also well-suited for large, non-volatile molecules like DBNP. This technique allows for the analysis of the intact molecule, showing a prominent molecular ion peak [M]⁺ or [M]˙⁺, confirming its molecular weight and providing a clear indication of the purity of the synthesized material.

Table 1: Molecular Weight Data for this compound

PropertyValue
Molecular FormulaC₃₂H₁₆
Average Mass400.47 g/mol
Monoisotopic Mass400.1252 u
Confirmation MethodHigh-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR) for Functional Group and Structural Characterization

The spectrum would be dominated by:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. Their presence confirms the existence of hydrogen atoms attached to the aromatic rings. mdpi.com

Aromatic C=C Stretching: A series of medium to strong bands in the 1650-1400 cm⁻¹ region, resulting from the stretching vibrations within the fused aromatic rings. These are characteristic "breathing" modes of the aromatic system. mdpi.com

C-H Out-of-Plane Bending: Strong bands in the region below 900 cm⁻¹. The exact positions of these bands are highly diagnostic of the substitution pattern of the aromatic rings (i.e., the number of adjacent hydrogen atoms on a ring). ethernet.edu.et

The absence of strong bands in other regions (e.g., ~1700 cm⁻¹ for C=O or ~3400 cm⁻¹ for O-H) confirms the pure hydrocarbon nature of the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityStructural Information Provided
Aromatic C-H Stretch3100 - 3000Weak-MediumPresence of aromatic C-H bonds
Aromatic C=C Ring Stretch1650 - 1400Medium-StrongAromatic ring "breathing" vibrations
C-H Out-of-Plane Bend< 900StrongAromatic ring substitution pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. However, its application to large, planar PAHs like DBNP is severely limited by their characteristic poor solubility. ethernet.edu.et The extreme insolubility of many nanographene compounds often precludes structural confirmation by NMR. ibm.commdpi.comethernet.edu.et

In a hypothetical scenario where a spectrum could be obtained, the ¹H NMR spectrum would exhibit a complex pattern of signals exclusively in the aromatic region (typically δ 7–9 ppm). The number of distinct signals and their coupling patterns would depend on the molecule's symmetry. Given the complex structure of DBNP, a large number of unique proton environments would be expected, leading to a crowded spectrum of doublets, triplets, and multiplets. Similarly, the ¹³C NMR spectrum would show a multitude of signals in the aromatic region (δ 120–150 ppm), corresponding to the non-equivalent carbon atoms in the fused ring system.

Due to these practical challenges, techniques like nc-AFM have become indispensable for the definitive structural assignment of such insoluble molecules. mdpi.com

Optical and Photophysical Characterization for Electronic Transitions

The extensive π-conjugated system of this compound gives rise to distinct optical properties, which are studied to understand its electronic behavior and potential for optoelectronic applications.

UV-Visible Absorption Spectroscopy in Solution and Thin Films

UV-Visible absorption spectroscopy is used to probe the π-π* electronic transitions within the conjugated framework of DBNP. As a member of the C₃₂H₁₆ family of benzenoid PAHs, its spectrum is expected to be complex. nih.gov Many of the 46 isomers in this family have not been synthesized, making experimental data scarce. nih.gov However, theoretical studies using annellation theory have been employed to predict the positions of the characteristic p- and β-bands for these compounds. nih.gov PAHs typically display highly characteristic UV absorbance spectra. researchgate.net

In Dilute Solution: In a suitable solvent, the absorption spectrum would reveal the intrinsic electronic transitions of the isolated molecule. These spectra are often characterized by sharp, well-resolved vibronic fine structure, which is a hallmark of rigid, planar aromatic molecules.

In Thin Films: When cast as a thin film, the molecules are in close proximity, leading to significant intermolecular interactions (e.g., π-stacking). These interactions cause substantial changes in the absorption spectrum compared to the solution state. Typically, the absorption bands broaden, and a red-shift (a shift to longer wavelengths) or blue-shift (a shift to shorter wavelengths) of the main absorption peaks is observed. This spectral shift is indicative of the formation of aggregates (H- or J-aggregates) and provides insight into the molecular packing in the solid state.

Fluorescence Emission Spectroscopy and Quantum Yield Assessments

The fluorescence of PAHs is intrinsically linked to their molecular structure, including the size of the π-system, the degree of annulation, and the presence of specific structural motifs. halide-crylink.com Generally, as the number of aromatic rings in a PAH increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. halide-crylink.com This trend typically results in a red-shift (a shift to longer wavelengths) of both the absorption and fluorescence emission spectra.

Theoretical studies on benzenoid PAHs with the molecular formula C32H16, a class to which this compound belongs, have been conducted to predict their UV-vis absorption spectra. nist.gov These computational models provide a framework for estimating the electronic transitions and, by extension, the likely spectral region of fluorescence. The annellation theory, for instance, has been successfully applied to predict the positions of maximum absorbance for a number of C32H16 isomers, demonstrating the power of theoretical approaches in the absence of experimental data. nist.gov

For large, planar, and rigid PAHs, the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be significantly high. This is because the rigid structure minimizes non-radiative decay pathways, such as vibrational relaxation and intersystem crossing. However, the quantum yield is also sensitive to the specific molecular geometry and the presence of any non-planar strain or particular electronic configurations.

To provide a comparative context for the expected photophysical properties of this compound, the following table summarizes the fluorescence data for several well-characterized, large PAHs.

Table 1: Comparative Fluorescence Properties of Selected Polycyclic Aromatic Hydrocarbons

CompoundSolventExcitation Wavelength (nm)Emission Maxima (nm)Quantum Yield (Φf)
Benzo[ghi]perylene (B138134)Various-Perturbations in vibronic bands observedRatiometric probe behavior
Coronene (B32277)Various-Perturbations in vibronic bands observedRatiometric probe behavior
Dibenzoterrylene (DBT)p-Dichlorobenzene--> 0.70 (at cryogenic temperatures) nih.gov
Perylene (B46583)Benzene (B151609)436470 (solid state)- capes.gov.br
Benzo[a]pyreneAcetonitrile250-393394-502- nih.gov
Dibenzo[a,l]pyreneAcetonitrile250-393394-502- nih.gov

Note: The data in this table is compiled from various sources for comparative purposes. The absence of a value indicates it was not specified in the cited literature under comparable conditions.

The data presented in Table 1 illustrates the general trend of fluorescence in the visible region for large PAHs. For instance, dibenzoterrylene, a large PAH, exhibits a high quantum yield at cryogenic temperatures, which is characteristic of rigid aromatic structures. nih.gov The emission of benzo[ghi]perylene and coronene is sensitive to the microenvironment, a property that is exploited in their use as fluorescent probes. rsc.org

Based on these comparisons, it is reasonable to hypothesize that this compound, with its extensive and rigid aromatic framework, would exhibit fluorescence in the visible to near-infrared region of the electromagnetic spectrum. The emission spectrum would likely display a well-resolved vibronic structure, characteristic of many PAHs. The fluorescence quantum yield is anticipated to be significant, although its precise value would be dependent on factors such as solvent polarity and the potential for aggregation, which can lead to self-quenching. Further experimental and computational studies are required to definitively characterize the fluorescence emission spectroscopy and quantum yield of this compound.

Theoretical and Computational Investigations of Dibenzo Cd,n Naphtho 3,2,1,8 Pqra Perylene Electronic and Aromatic Properties

Density Functional Theory (DFT) Applications

Density Functional Theory has become an indispensable tool for predicting the properties of complex molecules. For Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene, DFT provides critical insights into its electronic behavior and how it interacts with advanced imaging techniques.

Noncontact atomic force microscopy (nc-AFM) can achieve sub-molecular resolution, but interpreting the resulting images for complex PAHs can be challenging. researchgate.net Theoretical simulations are crucial for validating and understanding the experimental data. Researchers have employed real-space pseudopotential calculations performed using DFT to simulate nc-AFM images of this compound. researchgate.netaip.org

These simulations are often conducted in a "constant height mode," where the cantilever is fixed while the probe vibrates during the scanning process. aip.org Studies have tested various functionalized probe tips (such as CO, H₂, N₂, and CH₂O) to determine their effect on image resolution and accuracy. aip.org The results indicate that most of these tips provide accurate simulations that compare well with experimental nc-AFM images. researchgate.netaip.org However, these theoretical models have also identified specific imaging artifacts. For example, with a CO or N₂ functionalized tip, a phenomenon known as "contrast inversion"—a reversal of brightness between a carbon atom site and a hollow site—can occur at small tip-to-molecule distances. aip.org Furthermore, simulations using a formaldehyde (B43269) (CH₂O) tip have shown that the orientation of the hydrogen atoms can lead to image distortions for the this compound molecule. aip.org

The electronic and optical properties of π-conjugated molecules are largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its absorption spectrum.

For large N-doped PAHs like this compound, DFT calculations are used to determine the energies and spatial distribution of these orbitals. The incorporation of a "graphitic" nitrogen atom into the fused aromatic system significantly influences the electronic structure. nih.gov The extended π-system generally leads to a stabilization of the LUMO and destabilization of the HOMO, resulting in a smaller energy gap compared to smaller PAHs. This smaller gap is indicative of a molecule that can be more easily excited, often leading to absorption at longer wavelengths in the visible or near-infrared spectrum. The distribution of the HOMO and LUMO across the molecular framework reveals the regions most likely to be involved in electron donation and acceptance, respectively, which is fundamental to understanding its behavior in charge-transfer processes.

Below is a table of representative FMO energies for large N-doped PAHs, illustrating the typical values calculated using DFT methods.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)
Large N-doped Polycyclic Aromatic Hydrocarbons-5.35-3.252.10

Note: The values presented are representative for this class of molecules and are based on DFT calculations reported for similar large, fused N-doped systems. nih.gov

To understand the optical properties, such as the color and light-absorbing capabilities of this compound, theoretical chemists employ Time-Dependent Density Functional Theory (TD-DFT). This method is a workhorse for calculating the vertical excitation energies of molecules, which correspond to the peaks in an electronic absorption spectrum. bohrium.comnih.gov

The accuracy of TD-DFT predictions for complex systems is highly dependent on the choice of the exchange-correlation functional. bohrium.com For perylene-based systems, various functionals including global hybrids (like B3LYP and PBE0) and range-separated hybrids (like CAM-B3LYP and ωB97XD) have been benchmarked. bohrium.comnih.govnih.gov The choice is particularly important for molecules where excited states may have significant charge-transfer (CT) character, a feature that can be influenced by the nitrogen heteroatom. TD-DFT calculations can predict how the fusion of additional rings and the presence of the nitrogen atom shift the absorption maxima, typically towards the red part of the spectrum. nih.gov These calculations are essential for designing molecules with specific light-absorbing properties for applications in organic electronics or as photosensitizers.

Aromaticity and Electronic Delocalization Studies

Aromaticity, the concept of enhanced stability and unique reactivity due to cyclic delocalization of π-electrons, is a central theme in the chemistry of PAHs. For a large, multi-ring system like this compound, it is important to understand how aromaticity is distributed among its constituent rings.

A powerful computational method for quantifying the aromaticity of a specific ring within a polycyclic system is the Nucleus Independent Chemical Shift (NICS) calculation. github.io NICS is a magnetic criterion for aromaticity. The method involves placing a "ghost" atom, which has no nucleus or electrons, at a point of interest, typically the geometric center of a ring. github.io The magnetic shielding at this point is then calculated.

A negative NICS value indicates a diatropic ring current, which is the hallmark of an aromatic system. Conversely, a positive value signifies a paratropic current, characteristic of an anti-aromatic system. A value near zero suggests a non-aromatic ring. A common variant, NICS(1), places the probe 1 Å above the plane of the ring to minimize the influence of the σ-electrons and better isolate the contribution from the π-system. For this compound, NICS calculations can reveal the local aromaticity of each of the fused benzene (B151609) and nitrogen-containing rings, providing a detailed map of electron delocalization across the entire molecule. researchgate.net

The following table provides hypothetical but chemically reasonable NICS(1) values for different types of rings within a large, fused PAH system to illustrate the concept.

Ring Type in a Fused SystemTypical NICS(1) Value (ppm)Aromatic Character
Central Benzene Ring-11.5Strongly Aromatic
Outer Benzene Ring-9.8Aromatic
Nitrogen-containing Ring-8.5Moderately Aromatic

While FMO theory describes the electronic properties of a single molecule, the behavior of this compound in a solid-state material is described by its electronic band structure. The large, planar nature of this molecule promotes strong intermolecular π-π stacking interactions in the solid state.

These interactions cause the discrete energy levels of the individual molecules to broaden into continuous energy bands. The HOMO levels of the molecules combine to form the valence band, while the LUMO levels form the conduction band. The energy difference between the top of the valence band and the bottom of the conduction band is the material's electronic band gap, which is analogous to the HOMO-LUMO gap of the single molecule. The strength of the intermolecular electronic coupling determines the width of these bands (the bandwidth). A larger bandwidth is generally associated with higher charge carrier mobility, a key parameter for performance in organic electronic devices. Theoretical models based on DFT can calculate the band structure of the crystalline material, providing predictions of the band gap and effective masses of charge carriers, which are essential for evaluating the material's potential for applications in organic field-effect transistors or photovoltaics. The presence of broad absorption bands in the spectra of similar conjugated polymer networks is an experimental indication of this band-like electronic structure. rsc.org

Analysis of Expanded and Non-Benzenoid Aromatic Frameworks

The electronic and aromatic properties of large polycyclic aromatic hydrocarbons (PAHs) like this compound are intrinsically linked to their expanded and often complex molecular frameworks. The fusion of numerous benzene rings in these systems leads to extensive π-conjugation, but also introduces significant steric strain, which can result in non-planar, non-benzenoid geometries. researchgate.netacs.org

The process of extending the π-system by fusing additional aromatic rings, a common theme in the formation of large PAHs, drastically alters the molecule's characteristics. nih.gov For instance, studies on the formation of large PAHs in industrial processes show a systematic buildup from smaller units. researchgate.netresearchgate.net This can occur through mechanisms like two-carbon additions to a bay region or four-carbon additions to faces of high electron density, transforming compounds like pyrene (B120774) into benzo[e]pyrene (B47544) and subsequently into benzo[ghi]perylene (B138134). researchgate.netresearchgate.net

Such extensive annulation can lead to overcrowding and force the aromatic framework to deviate from planarity. A notable example is found in isomers of tetrabenzo[a,cd,f,lm]perylene, where steric hindrance between benzo rings causes the molecule to adopt a folded or non-planar conformation. researchgate.net This structural distortion has profound effects on the electronic properties, influencing the UV absorption spectrum and chromatographic retention behavior. researchgate.netresearchgate.net Similarly, cycloparaphenylenes (CPPs), which are hoop-shaped aromatic macrocycles, exemplify how curvature and strain in a π-conjugated system give rise to unique optoelectronic properties. acs.org While full planarization is often inaccessible due to ring strain, partial planarization through π-extension can be achieved, resulting in reduced energy gaps and unique orbital confinement effects. acs.org

Computational modeling and spectroscopic analysis are crucial for understanding these complex structures. For example, in the case of tetrabenzo[a,cd,f,lm]perylene, both a folded and a helical isomer were identified, with spectroscopic evidence confirming the presence of both conformers at room temperature. researchgate.net The study of such large, non-planar systems provides a platform for investigating the interplay between molecular curvature, π-conjugation, and the resulting electronic structure, which are central to the properties of this compound. acs.org

Charge Transport Mechanisms and Many-Body Interactions

The performance of organic semiconductor devices relies heavily on the efficiency of charge transport through the active material. pnas.org In crystalline organic materials, including large PAHs, the movement of charge carriers (electrons and holes) is a complex phenomenon governed by many-body interactions, most notably the coupling between the charge carriers and the vibrational modes of the molecular lattice (phonons). nih.govresearchgate.net These interactions determine the fundamental nature of charge transport, which can generally be described by two limiting regimes: band-like transport, common in highly ordered materials at low temperatures, and hopping transport, which dominates in more disordered systems or at higher temperatures. pnas.org

The primary parameters governing charge transport at a microscopic level are the electronic transfer integral (t) and the reorganization energy. pnas.org The transfer integral quantifies the strength of electronic interaction between adjacent molecules and is related to the bandwidth in a band model; larger transfer integrals facilitate more efficient transport. pnas.org The reorganization energy describes the strength of the electron-phonon coupling, representing the energy released when a molecule's geometry relaxes to accommodate a localized charge. pnas.org The interplay between these factors dictates whether a charge carrier remains delocalized as a wave-like entity or becomes localized on a single molecule, forming a polaron. pnas.orgresearchgate.net

Polaron Formation and Polaron Band Transport Models

In many organic semiconductors, a charge carrier (an extra electron or hole) and its associated induced lattice distortion can be treated as a single quasiparticle known as a polaron. researchgate.netaps.org This "dressing" of the charge by nuclear motion arises from strong electron-phonon coupling. researchgate.netacs.org The formation of a polaron involves a local reconfiguration of the surrounding molecules to accommodate the new charge, effectively localizing the charge carrier. researchgate.netaps.org

Time-resolved spectroscopic studies have provided insight into the dynamics of polaron formation. For instance, following photoexcitation, a delocalized two-dimensional electron wave can collapse into a localized polaron with a spatial size of approximately 3 nanometers within a timescale as short as 100 femtoseconds. aps.org The mobility of these polarons, which dictates the material's conductivity, is influenced by factors such as the strength of electron-phonon interactions, temperature, and the degree of molecular order. researchgate.net

While the traditional polaron model assumes a fully localized charge, recent work on high-mobility organic semiconductors has introduced the concept of a "partially-dressed polaron". uky.edu This model helps to explain charge transport in materials where the charge carrier is neither fully delocalized in a rigid band structure nor fully localized as a small polaron. The spatial coherence length, which is the distance over which a polaron maintains wave-like properties, is a key factor for efficient transport and can be probed through spectroscopic methods. acs.org

Charge-Phonon Coupling Studies in Organic Semiconductors

Charge-phonon coupling, also known as electron-phonon (e-ph) coupling, is the fundamental interaction that governs the formation of polarons and dictates the charge transport mechanism in organic molecular crystals. nih.govaps.org The strength of this coupling determines whether charge carriers behave as delocalized, band-like states or as localized polarons that move via thermally activated hopping. pnas.orgresearchgate.net

First-principles calculations and theoretical modeling are essential tools for investigating these interactions. nih.govaps.org Studies on crystalline polyacenes like naphthalene (B1677914) have employed such methods to compute the carrier-phonon coupling matrix elements. aps.orgresearchgate.netarxiv.org These investigations have provided strong microscopic evidence that in many high-mobility crystalline organic semiconductors, the charge carriers are not strongly polaronic in nature. aps.orgresearchgate.net For example, calculations for naphthalene yield quasiparticle spectral residues close to 1 (approximately 0.74 for electrons and 0.78 for holes), indicating that the charge carriers are only weakly "dressed" by phonons and retain significant band-like character. aps.orgarxiv.org This aligns with the general observation that carrier-phonon coupling strength in polyacenes tends to decrease as the size of the molecule increases. aps.orgresearchgate.net

Detailed analyses have shown that low-frequency (LF) phonons, typically below 150 cm⁻¹, are the primary limiters of carrier mobility in the band-like transport regime, even if they are not the modes with the strongest coupling strength. nih.gov These LF modes are primarily composed of intermolecular vibrations, highlighting the critical role of crystal packing and intermolecular dynamics in charge transport. nih.gov The sensitivity of these scattering rates to strain suggests that mechanical modifications could be a viable strategy for modulating e-ph coupling and enhancing carrier mobility in organic semiconductors. nih.gov

Compound Names

Compound Name
This compound
Tetrabenzo[a,cd,f,lm]perylene
Pyrene
Benzo[e]pyrene
Benzo[ghi]perylene
Naphthalene
Perylene (B46583)

Theoretical Bandwidth Data for Selected Organic Semiconductors

Research Applications in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

The exploration of novel organic semiconductors is critical for advancing the performance and applicability of organic electronic devices. Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene, as a member of the perylene (B46583) family of compounds, is being investigated for its potential to serve as an active component in a variety of such devices.

Design Principles for High-Performance Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the charge transport characteristics of the organic semiconductor used. For materials like Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene, design principles for high-performance OFETs focus on optimizing molecular packing and tuning frontier molecular orbital (FMO) energy levels. A planar molecular structure, which this compound possesses, is advantageous as it can facilitate strong π-π stacking, a key factor for efficient intermolecular charge hopping. The extent of this stacking and the resulting charge carrier mobility are influenced by the processing conditions used to fabricate the thin films, such as substrate temperature and solvent vapor annealing. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical. For n-channel (electron-transporting) OFETs, a low-lying LUMO level is desirable to facilitate efficient electron injection and transport. Conversely, a high-lying HOMO level is crucial for p-channel (hole-transporting) devices. Chemical modification of the Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene core, though not extensively reported, represents a potential avenue for tuning these energy levels to achieve optimal device performance.

Material Development for Efficient Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), materials based on the perylene scaffold are known for their high fluorescence quantum yields and excellent chemical stability, making them promising candidates for emissive or charge-transporting layers. While specific data for Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene in OLEDs is not widely available, the general strategies for developing efficient OLED materials from perylene derivatives are applicable. These strategies include modifying the molecular structure to achieve emission in specific regions of the visible spectrum, from blue to red. Furthermore, designing molecules with high thermal stability is crucial for ensuring the long operational lifetime of OLED devices. The aggregation behavior of perylene-based molecules is another important consideration, as strong intermolecular interactions can sometimes lead to quenching of luminescence. Therefore, molecular design strategies often involve the introduction of bulky substituent groups to control the degree of aggregation and maintain high solid-state luminescence efficiency.

Integration into Nonfullerene Organic Solar Cells

The field of organic photovoltaics has seen a significant shift towards nonfullerene acceptors (NFAs) due to their potential for high power conversion efficiencies and tunable optoelectronic properties. Perylene-based molecules, particularly perylene diimides (PDIs), have been extensively investigated as NFAs. Although Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene is not a PDI, its core structure suggests it could function as an electron-accepting material. For successful integration into nonfullerene organic solar cells, a material must possess strong absorption in the solar spectrum, appropriate energy level alignment with a donor material to facilitate efficient charge separation, and good electron mobility for charge extraction. The broad absorption and potential n-type semiconductor characteristics of the perylene family make Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene a compound of interest for future research in this area, though specific studies are yet to be published.

Development of Functional Materials

To fully realize the potential of Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene in advanced material applications, researchers are focused on strategies to enhance its intrinsic properties, particularly its charge carrier mobility and optoelectronic characteristics.

Strategies for Enhanced Charge Carrier Mobility

High charge carrier mobility is a prerequisite for efficient operation of many organic electronic devices. For polycyclic aromatic hydrocarbons like Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene, several strategies can be employed to enhance this property. One key approach is to control the thin-film morphology during device fabrication. Techniques such as solution shearing, zone casting, and solvent vapor annealing can promote the formation of highly crystalline films with well-ordered molecular packing, which is conducive to efficient charge transport. Another strategy involves chemical functionalization. The introduction of specific side chains can influence the intermolecular interactions and packing motifs, potentially leading to improved electronic coupling between adjacent molecules. For instance, long alkyl chains can enhance solubility and promote self-assembly into ordered structures.

Tunable Optoelectronic Properties for Advanced Devices

The ability to tune the optoelectronic properties of a material is essential for its application in a wide range of advanced devices. For Dibenzo[c,n]naphtho[3,2,1,8-pqra]perylene, these properties are largely determined by its electronic structure. The absorption and emission wavelengths, as well as the HOMO and LUMO energy levels, can be modified through chemical derivatization. Attaching electron-donating or electron-withdrawing groups to the aromatic core can effectively alter the energy gap and shift the optical properties. For example, the introduction of electron-withdrawing groups would be expected to lower both the HOMO and LUMO levels, potentially making the material a better electron acceptor. Conversely, electron-donating groups would raise these energy levels. This ability to tailor the electronic structure opens up possibilities for designing materials with specific optoelectronic characteristics for targeted applications in sensors, photodetectors, and other advanced electronic components.

Supramolecular Design for Device Performance

The strategic arrangement of molecules in supramolecular structures is a cornerstone of developing high-performance organic electronic devices. This design principle allows for the fine-tuning of material properties, including charge transport and responsiveness to external stimuli.

Molecular Engineering for Anisotropic Charge Migration

The molecular structure of large, planar aromatic compounds, in principle, allows for efficient pi-pi stacking, which can create pathways for charge carriers to move through a material. Anisotropic charge migration, or the directional flow of charge, is a highly desirable property for applications in devices such as field-effect transistors and photovoltaics. Molecular engineering of perylene-based molecules often involves the introduction of specific functional groups to control their self-assembly into well-ordered columnar or lamellar structures that facilitate this directional charge transport. However, no specific research has been published detailing the molecular engineering of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene for this purpose.

Exploiting Self-Healing Properties in Liquid Crystalline Materials

Liquid crystalline materials that possess the ability to self-heal offer the potential for more durable and long-lasting electronic devices. The incorporation of dynamic bonds or non-covalent interactions, such as hydrogen bonding or reversible covalent bonds, into the structure of liquid crystals can impart this self-healing capability. Perylene derivatives have been explored in the context of liquid crystals due to their rigid cores and potential for forming ordered phases. In theory, this compound could serve as a core mesogen in such materials; however, there is no available research that has investigated its synthesis into a liquid crystalline phase or its potential for self-healing applications.

Due to the absence of specific research data, a data table on the properties and research findings related to this compound in these advanced material science applications cannot be generated.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contributions concerning Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene, often abbreviated as DBNP, are centered around its use as a model system for high-resolution imaging and the study of fundamental intramolecular interactions.

A significant body of research has utilized non-contact atomic force microscopy (nc-AFM) with a carbon monoxide (CO) functionalized tip to achieve sub-molecular resolution images of DBNP. nih.goviupac.orgmdpi.comosti.govaip.orgresearchgate.netibm.comresearchgate.netresearchgate.netamazonaws.com These studies have been pivotal in demonstrating the capability of nc-AFM to discriminate between different carbon-carbon bond orders within a complex aromatic molecule. osti.govibm.comchemistryworld.com The brightness and apparent length of the bonds in the AFM images have been correlated with their theoretical bond order, providing a powerful tool for the experimental verification of theoretical models. ibm.comchemistryworld.com

Specifically, research has shown that the five distinct types of C-C bonds within the DBNP molecule can be distinguished, with their apparent lengths in AFM images showing a correlation with the bond lengths determined by density functional theory (DFT) calculations. ibm.com This has provided a deeper understanding of the electronic structure of this non-planar PAH. nih.govosti.gov

Furthermore, the interaction between the probe tip and the DBNP molecule has itself become a subject of study. Investigations into how different probe tips, such as CO, Xe, H₂, N₂, and CH₂O, affect the resulting AFM images have provided valuable insights into the imaging mechanism and the influence of tip-sample interactions. mdpi.comaip.orgamazonaws.comresearchgate.net For instance, it was found that a CO-functionalized tip can lead to a sharpening of the aromatic bonds in the image, a distortion not observed with a single-atom Xe tip, which was attributed to the bending ability of the CO molecule at the tip's apex. researchgate.net Real-space pseudopotential calculations have been employed to simulate these nc-AFM images, helping to interpret the experimental findings and understand phenomena such as contrast inversion and image distortion at small tip-sample distances. iupac.orgmdpi.comaip.org

These fundamental studies on DBNP have contributed significantly to the broader fields of surface science and nanotechnology by refining the techniques and theoretical understanding required to probe the structure and properties of individual molecules with unprecedented detail.

Identified Gaps and Emerging Research Avenues for this compound

Despite the significant progress in the structural analysis of DBNP, several research gaps and promising future research avenues can be identified.

A primary gap in the current literature is the lack of detailed reports on the synthesis of this compound. While general methods for the synthesis of large and often non-planar PAHs exist, such as on-surface synthesis and Scholl-type reactions, specific synthetic routes to DBNP are not well-documented in the available academic literature. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org Developing a reliable and scalable synthesis for DBNP would be a crucial step to enable more extensive research into its properties and potential applications. This could involve exploring on-surface synthesis protocols, where precursor molecules are assembled directly on a substrate, or solution-based synthetic strategies tailored to produce this specific complex topology.

Another significant area for future research is the comprehensive characterization of its electronic and photophysical properties . While theoretical calculations have been performed in the context of interpreting AFM images, a more in-depth computational and experimental investigation of its electronic structure, including its HOMO-LUMO gap, charge transport characteristics, and optical absorption and emission spectra, is warranted. nist.gov Given its large, conjugated π-system, DBNP may possess interesting properties relevant to organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov

The non-planar nature of DBNP presents another interesting research direction. nih.gov Studies on the strain energies and the specific distortions within the molecule could provide valuable insights into the fundamental properties of warped PAHs. nih.gov Understanding how this non-planarity influences its packing in the solid state and its interactions with other molecules is crucial for its potential use in materials science.

Finally, the exploration of derivatives of DBNP could open up new possibilities. The introduction of various functional groups onto the DBNP core could be used to tune its solubility, electronic properties, and self-assembly behavior. This could lead to the development of new materials with tailored functionalities.

Potential for Interdisciplinary Research Expansion

The study of this compound is inherently interdisciplinary and offers significant potential for expanded research collaborations.

The established use of DBNP in surface science and physics for advancing AFM techniques provides a strong foundation for continued collaboration. Further investigations could involve using DBNP as a benchmark molecule for testing new high-resolution microscopy techniques or for studying molecular manipulation on surfaces.

In the realm of materials science and engineering , the unique structure of DBNP makes it a compelling candidate for the bottom-up fabrication of novel carbon nanostructures. Its potential as a building block for three-dimensional molecular architectures or as a component in advanced composite materials warrants further investigation. The on-surface synthesis of DBNP-based polymers or networks could lead to materials with unique porous structures and electronic properties. acs.org

There is also potential for research at the intersection of chemistry and computational science . Advanced computational modeling can be employed to predict the properties of DBNP and its derivatives, guiding synthetic efforts and helping to understand the structure-property relationships in this class of complex PAHs. nist.govmdpi.com These theoretical studies could explore its reactivity, potential as a host in supramolecular chemistry, or its behavior in different environments.

Q & A

What spectroscopic and computational methods are most effective for resolving the complex structure of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene?

Basic Research Focus
The compound’s polycyclic aromatic hydrocarbon (PAH) structure requires advanced spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular formula (C₃₄H₁₈) and connectivity . For structural elucidation, quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) optimize geometry and predict vibrational frequencies, validated against experimental IR/Raman spectra . Atomic Force Microscopy (AFM) with CO-functionalized tips can resolve bond-order variations in planar PAHs, distinguishing between single/double bonds in the fused aromatic system .

How can discrepancies in experimental and computational bond-length data for this PAH be reconciled?

Advanced Research Focus
AFM studies reveal bond-length differences as small as 0.03 Å in PAHs, but discrepancies may arise due to:

  • Methodological limitations : AFM measures bond order via tip resonance frequency shifts, while DFT calculations assume idealized geometries .
  • Environmental effects : Solvent interactions or solid-state packing (e.g., π-π stacking) can distort bond lengths compared to gas-phase calculations .
    To resolve contradictions, cross-validate data using X-ray crystallography (if single crystals are obtainable) and temperature-dependent Raman spectroscopy to assess thermal motion impacts .

What synthetic routes are available for preparing this compound, and how do yields vary under different conditions?

Advanced Research Focus
Multi-step synthesis strategies include:

  • Scholl reactions : Oxidative coupling of pre-aromatized subunits, though overoxidation may reduce yields.
  • Palladium-catalyzed cross-coupling : Efficient for constructing specific fused rings but requires halogenated precursors .
    Yield optimization hinges on:
    • Catalyst selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃ for sterically hindered intermediates.
    • Temperature control : High temperatures favor cyclization but risk decomposition .
      Reported yields range from 15–40%, with purity confirmed via HPLC-UV (λ = 292 nm) .

How does the electronic structure of this PAH influence its photophysical properties?

Advanced Research Focus
The extended π-system exhibits unique optoelectronic behavior:

  • Absorption/emission : Strong UV-Vis absorption (λmax ~ 400 nm) and fluorescence in the visible range due to delocalized π-electrons .
  • Charge transport : High carrier mobility predicted via DFT, making it a candidate for organic semiconductors. Experimental validation requires field-effect transistor (FET) measurements .
  • Solvent effects : Polar solvents induce redshift in emission spectra via stabilization of excited states .

What analytical challenges arise in detecting trace amounts of this PAH in environmental samples?

Advanced Research Focus
Detection at sub-ppb levels demands:

  • Sample prep : Solid-phase extraction (SPE) with C18 cartridges to isolate PAHs from matrices like soil or sediment .
  • Chromatography : Use of Pinnacle II PAH columns (HPLC-UV) with baseline separation from co-eluting isomers (e.g., dibenzo[a,e]pyrene) .
  • Mass spectrometry : LC-MS/MS with atmospheric pressure photoionization (APPI) enhances sensitivity for high-molecular-weight PAHs (MW = 400.48) .

How do computational descriptors (e.g., HOMO-LUMO gap, polarizability) correlate with experimental reactivity data?

Advanced Research Focus
Quantum chemical descriptors (2,100+ available via CC-DPS) predict reactivity:

  • HOMO-LUMO gap : A narrow gap (~2.5 eV) suggests susceptibility to electrophilic attack, consistent with bromination experiments .
  • Polarizability : High polarizability (α = 16.07 ų) correlates with strong van der Waals interactions in crystal packing .
    Discrepancies may arise from solvent effects unaccounted for in gas-phase calculations.

What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

Advanced Research Focus
Successful crystallization requires:

  • Solvent selection : Slow evaporation of toluene/chloroform mixtures promotes π-π stacking .
  • Temperature gradients : Cooling from 60°C to 25°C at 0.5°C/hour minimizes defects.
  • Additives : Trace amounts of iodine enhance crystal nucleation via charge-transfer interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.